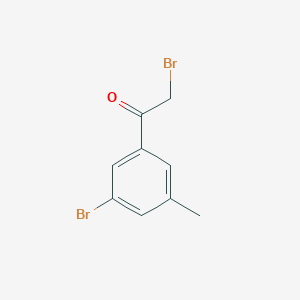
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone, also known as 1-Bromo-2-methyl-3-phenylpropane or 2-bromo-2-methyl-3-phenylpropane, is an organic compound that is used as a reagent in organic synthesis. It is a colorless solid that is soluble in many organic solvents. It is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals and other organic molecules.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone serves as a precursor in the synthesis of new brominated benzimidazole derivatives, which exhibit significant biological activities. These derivatives, including 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, have been explored for their potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Furthermore, certain compounds synthesized from this bromo ketone have shown strong cytotoxicity against various carcinoma and leukemia cell lines, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Enantiomerically Pure Compounds
The compound has also been used in the synthesis of enantiomerically pure compounds. For instance, 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, derived from a similar brominated compound, have been produced with high enantiomeric purities. These compounds are crucial for studying the role of chirality in biological systems and for the development of enantioselective drugs, showcasing the relevance of bromo ketones in advanced synthetic organic chemistry (Zhang et al., 2014).
Chalcone Analogues and α,β-Unsaturated Ketones
Moreover, the compound is instrumental in generating α,β-unsaturated ketones and chalcone analogues through electron-transfer chain reactions. These reactions involve bromoketones derived from bromo compounds, leading to a variety of chalcone analogues. These chalcone analogues are valuable for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, thus broadening the scope of this compound in synthetic and medicinal chemistry (Curti, Gellis, & Vanelle, 2007).
Antimicrobial Agents
Another significant application is the synthesis of compounds with antimicrobial properties. For example, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, synthesized from 2-bromo-1-(4-methylphenyl)ethanone, exhibited significant antimicrobial activity. This underscores the potential of brominated compounds in the development of new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant microbial strains (Viveka et al., 2013).
Propiedades
IUPAC Name |
2-bromo-1-(3-bromo-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXOPPKYQLTAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene](/img/structure/B3041004.png)
![2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan](/img/structure/B3041006.png)
![4,5,6,7-Tetrafluoro-2-({[3-(trifluoromethyl)phenyl]thio}methyl)benzo[b]furan](/img/structure/B3041007.png)
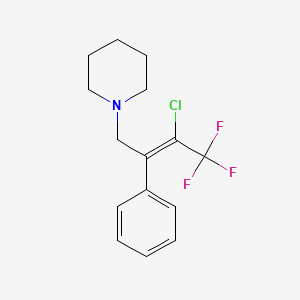
![2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate](/img/structure/B3041010.png)
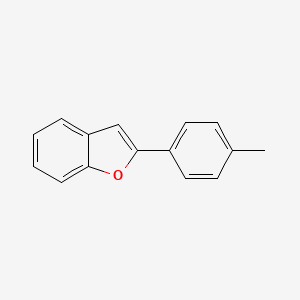
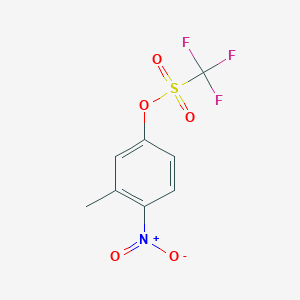



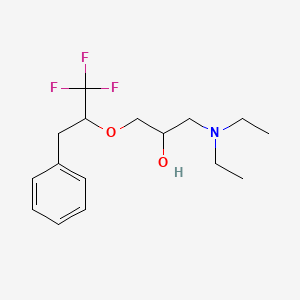
![1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-[(2-furylmethyl)amino]propan-2-ol](/img/structure/B3041021.png)

![[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3041025.png)
